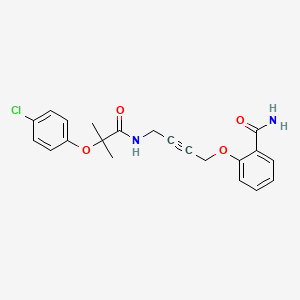

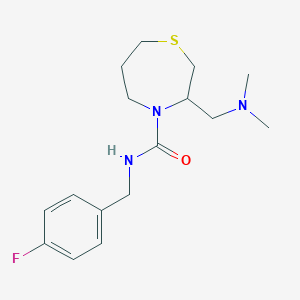

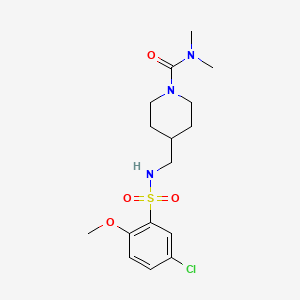

![molecular formula C13H10Cl2N6O B2533060 3,4-二氯-N'-(1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基)苯甲酰肼 CAS No. 869073-29-0](/img/structure/B2533060.png)

3,4-二氯-N'-(1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基)苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide" is a derivative of the pyrazolo[3,4-d]pyrimidine class. This class of compounds has been extensively studied due to their potential biological activities, including antiviral, antitumor, and antibacterial properties. The papers provided focus on the synthesis and biological evaluation of various pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the compound of interest.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the formation of the pyrazolo[3,4-d]pyrimidine ring system followed by various functionalization reactions. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides as potential antiparasitic agents involves the treatment of a chloro-substituted precursor with selenourea and subsequent deacetylation or debenzoylation steps . Similarly, the synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides involves glycosylation reactions followed by debenzylation to yield the final nucleoside derivatives . These methods provide a framework for the synthesis of related compounds, including the one described in the command prompt.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on this bicyclic system is crucial for the biological activity of these compounds. For example, the introduction of substituents at the 3 and 4 positions of the pyrazolo[3,4-d]pyrimidine ring has been shown to significantly affect antitumor activity . Spectral studies, including single-crystal X-ray analysis, are often used to confirm the structure of these compounds .

Chemical Reactions Analysis

The pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, including glycosylation, amination, thiation, and selenation, to introduce different functional groups that are essential for their biological activity . These reactions are carefully chosen based on the desired biological target and the required pharmacophore.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and reactivity. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. Although the papers provided do not detail the physical and chemical properties of the specific compound mentioned in the command prompt, they do provide insights into the general behavior of this class of compounds .

Biological Activity

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is a key area of interest. Compounds from this class have been tested against various viruses, tumor cells, and bacteria. For example, certain nucleoside derivatives have shown significant activity against HSV-2, measles virus, and leukemia cells . Others have demonstrated potent inhibitory effects on the growth of L1210 and P388 leukemia, as well as broad-spectrum antiviral and antitumor activities . Additionally, novel benzohydrazide derivatives have been evaluated for their antibacterial activity, showing high activity against several bacterial strains .

科学研究应用

抗癌应用

源自吡唑并[3,4-d]嘧啶骨架的化合物因其抗癌特性而被广泛研究。例如,新型吡唑并嘧啶衍生物对各种癌细胞系表现出显著的细胞毒性活性,突显了它们作为抗癌剂的潜力。构效关系 (SAR) 研究表明,吡唑并嘧啶核心上的某些取代基可以增强其细胞毒性作用,表明这些化合物有望成为开发新型抗癌疗法的先导 (Rahmouni 等人,2016)。

抗炎和镇痛作用

研究还探讨了吡唑并[1,5-a]嘧啶的抗炎特性,表明某些衍生物可以作为有效的抗炎剂,而没有通常与非甾体抗炎药 (NSAIDs) 相关的溃疡性副作用。这表明有望基于这种化学骨架开发更安全的抗炎药 (Auzzi 等人,1983)。

抗病毒活性

吡唑并[3,4-d]嘧啶衍生物已证明具有显着的抗病毒活性,包括对甲型流感病毒 (H5N1)(也称为禽流感)的作用。这凸显了这些化合物在开发新抗病毒药物中的潜力,尤其是在迫切需要针对新兴病毒病原体的有效治疗方法的情况下 (Hebishy 等人,2020)。

抗菌特性

吡唑并[3,4-d]嘧啶衍生物的抗菌功效已得到评估,显示出对一系列细菌菌株(包括耐药菌株)有希望的活性。这强调了这些化合物在应对日益严峻的抗生素耐药性挑战和对新型抗菌剂的需求方面的潜力 (Giri 等人,2017)。

酶抑制

此外,这些化合物已被确定为各种酶的有效和选择性抑制剂,包括参与认知过程的磷酸二酯酶 1 (PDE1)。基于吡唑并[3,4-d]嘧啶骨架的抑制剂正在探索用于治疗与神经退行性和神经精神疾病相关的认知障碍,展示了这些分子除了抗菌和抗癌应用之外的治疗潜力 (Li 等人,2016)。

作用机制

Target of Action

The primary target of the compound 3,4-dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

3,4-dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the prevention of cell division . The compound exerts its inhibitory activity by fitting into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 by 3,4-dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide affects the cell cycle progression pathway . This disruption leads to a halt in the transition from the G1 phase to the S phase, thereby inhibiting cell proliferation . The downstream effects include the induction of apoptosis within cells .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of 3,4-dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a significant reduction in cell proliferation . The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within cells .

未来方向

属性

IUPAC Name |

3,4-dichloro-N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N6O/c1-21-12-8(5-18-21)11(16-6-17-12)19-20-13(22)7-2-3-9(14)10(15)4-7/h2-6H,1H3,(H,20,22)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUTYJYORRIFBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)NNC(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

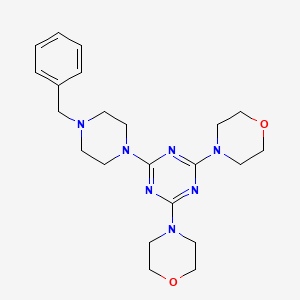

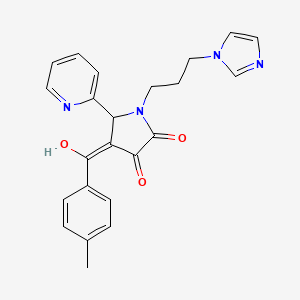

![N-Methyl-N-[2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2532983.png)

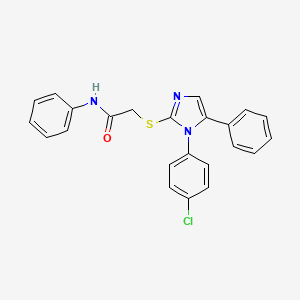

![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride](/img/structure/B2532984.png)

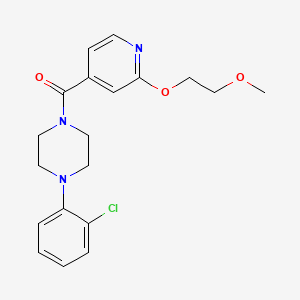

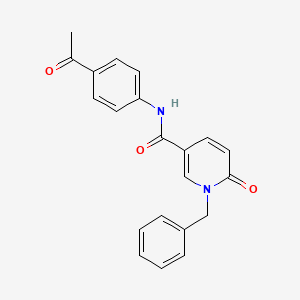

![1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide](/img/structure/B2532991.png)

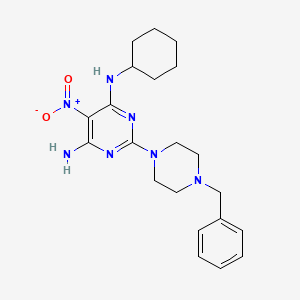

![Spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B2532996.png)